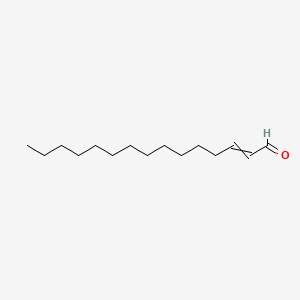

Pentadec-2-enal

Description

Properties

CAS No. |

118624-11-6 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

pentadec-2-enal |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3 |

InChI Key |

MLTULPRRIKTZBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The catalytic cycle begins with the activation of [Rh(cod)OMe]₂ by Xantphos (4.0 mol%) and 4-nitrobenzoic acid (4.0 mol%) in tetrahydrofuran (THF) at 80°C. The rhodium complex facilitates alkyne insertion, followed by hydride transfer from n-butyraldehyde to form a rhodium-alkyl intermediate. Subsequent CO insertion and reductive elimination yield the α,β-unsaturated aldehyde.

Key parameters include:

Substrate Scope and Adaptability

For this compound synthesis, pentadec-1-yne reacts with n-butyraldehyde under optimized conditions to yield (E)-pentadec-2-enal in 86% yield (Table 1). The reaction tolerates long-chain alkyl substituents, ensuring high regioselectivity (>95% E-configuration).

Table 1: Rhodium-Catalyzed Synthesis of this compound

| Alkyne | Aldehyde Donor | Catalyst Loading | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Pentadec-1-yne | n-Butyraldehyde | 2.0 mol% Rh | 86 | >95:5 |

Asymmetric Alkynylation and Epoxidation

The ProPhenol-catalyzed alkynylation of α,β-unsaturated aldehydes enables enantioselective synthesis of propargylic alcohols, which are converted to epoxy alcohols and further functionalized.

Catalytic Alkynylation

Enantioselective addition of 1-tetradecyne to (E)-pent-2-enal, catalyzed by (R,R)-ProPhenol ligand (5.0 mol%), affords (S)-pentadec-2-en-4-yn-1-ol in 85% yield and 88% ee. The reaction proceeds via a six-membered transition state, stabilized by zinc coordination.

Epoxidation and Reductive Opening

Sharpless asymmetric epoxidation (SAE) of the propargylic alcohol with Ti(OiPr)₄, (−)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) yields a propargylic epoxy alcohol. Subsequent azide opening with NaN₃/NH₄Cl introduces an azide group, and hydrogenolysis reduces the alkyne to an (E)-alkene.

Oxidation of Allylic Alcohols

PCC (pyridinium chlorochromate)-mediated oxidation of pentadec-2-en-1-ol provides a straightforward route to this compound.

Reaction Conditions

In dichloromethane at 0°C, PCC (1.2 equiv) oxidizes the allylic alcohol to the aldehyde in 78% yield without over-oxidation. The method is ideal for lab-scale synthesis but requires anhydrous conditions.

Wittig Reaction

The Wittig reaction between a C14 alkyltriphenylphosphonium ylide and acetaldehyde generates this compound with moderate E-selectivity.

Ylide Preparation and Coupling

Treatment of 1-bromotetradecane with triphenylphosphine forms the phosphonium salt, which is deprotonated with n-BuLi to generate the ylide. Reaction with acetaldehyde in THF at −78°C yields this compound in 65% yield (E/Z = 3:1).

Olefin Cross-Metathesis

Grubbs II-catalyzed cross-metathesis between 2-pentenal and 1-tridecene offers a modular approach.

Catalyst Performance

Using Grubbs II (5.0 mol%) in dichloromethane at 40°C, the reaction achieves 70% conversion with 80% E-selectivity. Ethylene gas removal drives equilibrium toward the desired product.

Comparative Analysis of Methods

Table 2: Efficiency of this compound Synthesis Routes

| Method | Yield (%) | E-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Rh-Catalyzed Hydroformylation | 86 | >95% | High | Moderate |

| Asymmetric Alkynylation | 72 | 88% ee | Medium | High |

| PCC Oxidation | 78 | N/A | Low | Low |

| Wittig Reaction | 65 | 75% | Medium | Low |

| Cross-Metathesis | 70 | 80% | High | High |

Chemical Reactions Analysis

Types of Reactions

Pentadec-2-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to pentadec-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to pentadecen-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

Oxidation: Pentadec-2-enoic acid.

Reduction: Pentadecen-2-ol.

Substitution: Various substituted pentadecenal derivatives depending on the nucleophile used.

Scientific Research Applications

Pentadec-2-enal has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in organic reactions.

Biology: It is studied for its role in pheromone signaling in insects and other organisms.

Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: It is used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of pentadec-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, this compound can undergo oxidation and reduction reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Pentadec-2-enal | C₁₅H₂₈O* | ~224.39* | Not Provided | 15-carbon chain, α,β-unsaturated aldehyde |

| (E)-Hexadec-2-enal | C₁₆H₃₀O | 238.41 | 22644-96-8 | 16-carbon chain, trans-2-enal configuration |

| (E)-Tetradec-2-enal | C₁₄H₂₆O | 210.36* | Not Provided | 14-carbon chain, α,β-unsaturated aldehyde |

| Heptadec-2-enal | C₁₇H₃₂O | 252.43 | 98028-42-3 | 17-carbon chain, unsaturated aldehyde |

| Pentadecanal | C₁₅H₃₀O | 226.41 | 2765-11-9 | Saturated 15-carbon aldehyde |

Note: Values marked with * are inferred from analogous compounds due to incomplete data for this compound.

Key Observations :

- Chain Length : Increasing carbon chain length (C₁₄ → C₁₇) correlates with higher molecular weight and hydrophobicity. For example, Heptadec-2-enal (C₁₇) has a molecular weight of 252.43 g/mol, whereas Tetradec-2-enal (C₁₄) is lighter at ~210.36 g/mol .

- Unsaturation : The α,β-unsaturated bond in 2-enals enhances reactivity, enabling conjugation reactions (e.g., Michael additions) absent in saturated analogs like Pentadecanal .

Physicochemical Properties

Boiling Points and Solubility

While explicit data for this compound is unavailable, trends in homologous series suggest:

- Boiling Points : Longer chains (e.g., Heptadec-2-enal) exhibit higher boiling points due to increased van der Waals forces. Saturated aldehydes like Pentadecanal (C₁₅H₃₀O) likely have lower boiling points than unsaturated analogs due to reduced molecular rigidity .

- Solubility : All 2-enals are sparingly soluble in water but soluble in organic solvents. The presence of the double bond slightly increases polarity compared to saturated aldehydes .

Spectroscopic Identification

- GC-MS Analysis: (E)-Hexadec-2-enal is identified using non-polar columns (e.g., HP-5MS) with retention indices and mass spectral fragmentation patterns. Similar methods would apply to this compound .

- Chromatographic Retention : Retention times increase with chain length. For example, Hexadec-2-enal (C₁₆) elutes later than Tetradec-2-enal (C₁₄) under identical conditions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Pentadec-2-enal with high purity for laboratory studies?

- Methodological Answer : Synthesis typically involves the hydroformylation of tetradec-1-ene using rhodium or cobalt catalysts under controlled pressure (10–50 bar) and temperature (80–120°C). Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate this compound. Purity assessment should employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and exclude isomers like Pentadec-3-enal .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Boiling Point : Estimated via dynamic vapor pressure measurements (e.g., Antoine equation).

- Solubility : Determined using shake-flask methods in polar/nonpolar solvents (e.g., ethanol, hexane).

- Stability : Assessed under varying pH and temperature conditions using accelerated stability testing (HPLC monitoring).

- Spectroscopic Data : Infrared (IR) for carbonyl (C=O) stretch (~1720 cm⁻¹) and ¹H-NMR for α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm). Tabulate results for reproducibility .

Q. What experimental precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In amber glass vials under nitrogen at 4°C to prevent oxidation.

- Disposal : Neutralize with sodium bicarbonate before incineration. Documented hazard analysis (e.g., skin/eye irritation) should precede experimental workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from:

- Dosage Variability : Standardize dose ranges using pharmacokinetic modeling (e.g., allometric scaling).

- Model Systems : Compare cell lines (e.g., HEK293 vs. HepG2) and animal models (e.g., zebrafish vs. rodents) for species-specific receptor affinities.

- Data Normalization : Apply statistical corrections (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects. Meta-analyses of existing literature using PRISMA guidelines can identify confounding variables .

Q. What advanced techniques are suitable for studying the metabolic pathways of this compound in eukaryotic cells?

- Methodological Answer :

- Isotope Labeling : Use ¹³C-labeled this compound to track metabolic intermediates via LC-MS/MS.

- Enzyme Inhibition Assays : Apply specific inhibitors (e.g., aldehyde dehydrogenase inhibitors) to identify rate-limiting steps.

- Transcriptomics : RNA-seq or CRISPR-Cas9 screens to map gene expression changes linked to aldehyde metabolism. Data integration tools like MetaboAnalyst can correlate metabolic flux with pathway activity .

Q. How should researchers design experiments to investigate the role of this compound in lipid bilayer interactions?

- Methodological Answer :

- Membrane Dynamics : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms with synthetic lipid bilayers (e.g., DPPC/cholesterol mixtures).

- Fluorescence Microscopy : Incorporate fluorescent probes (e.g., Laurdan) to assess membrane fluidity changes.

- Molecular Dynamics Simulations : Apply CHARMM or GROMACS force fields to model aldehyde-lipid interactions at atomic resolution. Validate simulations with experimental partition coefficient data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values.

- Bootstrap Resampling : Quantify confidence intervals for small-sample datasets.

- Benchmark Dose (BMD) Modeling : Use EPA-approved software (e.g., BMDS) for risk assessment. Ensure compliance with ICH M7 guidelines for mutagenicity data .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Methodological Answer :

- Raw Data Deposition : Upload spectra to repositories like Zenodo or Figshare.

- Peak Annotation : Use IUPAC-recommended δ values and coupling constants (J).

- Comparative Tables : Highlight solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆) and instrument calibration discrepancies. Cross-validate with computational NMR tools (e.g., ACD/Labs) .

Q. What frameworks ensure ethical and reproducible reporting of this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.